molecular formula C6H13N B2679740 1-(1-Methylcyclopropyl)ethanamine CAS No. 42302-96-5

1-(1-Methylcyclopropyl)ethanamine

Cat. No.: B2679740
CAS No.: 42302-96-5
M. Wt: 99.177
InChI Key: DOAMTLHAIDSDBV-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopropyl)ethanamine is an organic compound with the molecular formula C6H13N It is a cyclopropyl derivative of ethanamine, characterized by the presence of a methyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methylcyclopropyl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of cyclopropylamine with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{Cyclopropylamine} + \text{Methyl iodide} \rightarrow \text{this compound} + \text{Hydroiodic acid} ]

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 1-(1-Methylcyclopropyl)ethanenitrile. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylcyclopropyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Production of secondary or tertiary amines.

    Substitution: Generation of halogenated cyclopropyl derivatives.

Scientific Research Applications

1-(1-Methylcyclopropyl)ethanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopropyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

    Cyclopropylamine: Lacks the methyl group, making it less sterically hindered.

    1-(1-Methylcyclopropyl)ethanol: Contains a hydroxyl group instead of an amine group.

    1-(1-Methylcyclopropyl)ethanenitrile: Features a nitrile group, leading to different reactivity.

Uniqueness: 1-(1-Methylcyclopropyl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the methyl group on the cyclopropyl ring influences its reactivity and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1-methylcyclopropyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(7)6(2)3-4-6/h5H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAMTLHAIDSDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42302-96-5
Record name 42302-96-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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